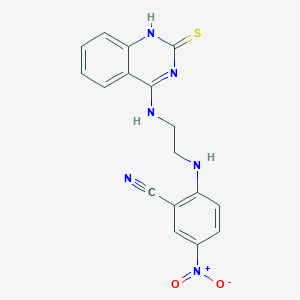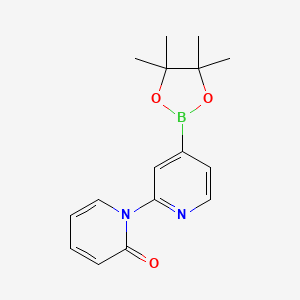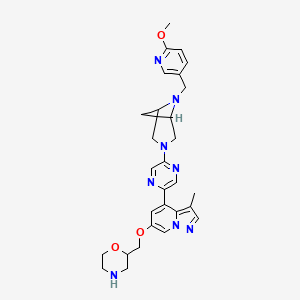
Ret-IN-1;loxo292; loxo 292; arry-192; arry192; arry 192
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of selpercatinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of selpercatinib follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Selpercatinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving selpercatinib include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of selpercatinib include its metabolites, which are primarily formed through oxidation and reduction pathways. These metabolites are then excreted from the body, contributing to the compound’s pharmacokinetic profile .
Wissenschaftliche Forschungsanwendungen
Selpercatinib has a wide range of scientific research applications, particularly in the fields of oncology and molecular biology. It is used extensively in preclinical and clinical studies to investigate its efficacy in treating RET-driven cancers. Additionally, it serves as a valuable tool in studying the molecular mechanisms of RET signaling and its role in cancer progression .
In the field of chemistry, selpercatinib is used as a reference compound for developing new RET inhibitors. Its unique structure and high selectivity make it an ideal candidate for structure-activity relationship studies and drug design .
Wirkmechanismus
Selpercatinib exerts its effects by binding to the ATP-binding site of the RET tyrosine kinase, thereby inhibiting its activity. This prevents the downstream signaling pathways that promote cell proliferation and survival. The molecular targets of selpercatinib include various RET fusion proteins and mutant forms that are commonly found in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to selpercatinib include pralsetinib (BLU-667), vandetanib, and cabozantinib. These compounds also target the RET tyrosine kinase but differ in their selectivity and potency .
Uniqueness of Selpercatinib: Selpercatinib stands out due to its high selectivity for RET over other kinases, which reduces off-target effects and enhances its therapeutic efficacy. Additionally, it has shown significant activity against various RET alterations, including gatekeeper mutations that confer resistance to other inhibitors .
Eigenschaften
Molekularformel |
C29H34N8O3 |
|---|---|
Molekulargewicht |
542.6 g/mol |
IUPAC-Name |
2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C29H34N8O3/c1-19-9-34-37-17-23(40-18-24-11-30-5-6-39-24)8-25(29(19)37)26-12-32-27(13-31-26)35-15-21-7-22(16-35)36(21)14-20-3-4-28(38-2)33-10-20/h3-4,8-10,12-13,17,21-22,24,30H,5-7,11,14-16,18H2,1-2H3 |
InChI-Schlüssel |
MFOVQWYFURMVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=CN2N=C1)OCC3CNCCO3)C4=CN=C(C=N4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
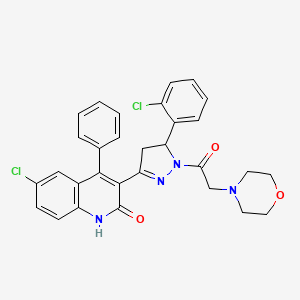
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

amine](/img/structure/B14116601.png)
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
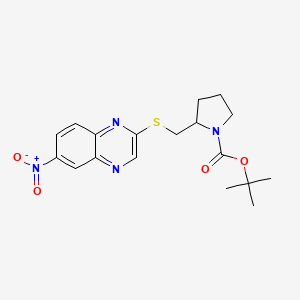

![(2S)-3-amino-4-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B14116626.png)
